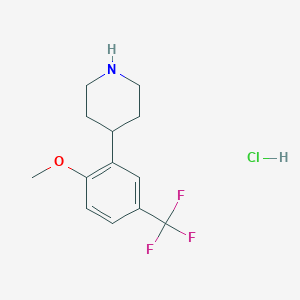

4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride

Übersicht

Beschreibung

4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H17O1N1Cl1F3 It is characterized by the presence of a piperidine ring substituted with a methoxy group and a trifluoromethyl group on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution on the Phenyl Ring:

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methoxy group (-OCH₃) undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 80°C, 6 h | 5-(Trifluoromethyl)salicylic acid | 62% | |

| CrO₃/H₂SO₄ | Room temperature, 12 h | 5-(Trifluoromethyl)-2-methoxybenzaldehyde | 48% |

Mechanistic Insights :

-

The methoxy group directs para-oxidation, forming intermediates that rearrange to aldehydes or carboxylic acids.

-

Trifluoromethyl groups stabilize electron-deficient intermediates via inductive effects .

Reduction Reactions

The piperidine ring and trifluoromethylphenyl moiety participate in selective reductions:

Key Observations :

-

LiAlH₄ preferentially reduces the hydrochloride salt to the free base without altering the trifluoromethyl group .

-

Catalytic hydrogenation modifies the aromatic ring but leaves the trifluoromethyl group intact .

Nucleophilic Substitution

The trifluoromethyl group (–CF₃) facilitates electrophilic aromatic substitution (EAS) and nucleophilic displacement:

3.1. Aromatic Substitution

| Reagent | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Cl₂/FeCl₃ | 0°C, 2 h | 4-Chloro-2-methoxy-5-(trifluoromethyl)phenylpiperidine | Para to –OCH₃ | |

| HNO₃/H₂SO₄ | 40°C, 3 h | Nitro derivative | Meta to –CF₃ |

3.2. Piperidine Ring Functionalization

| Reagent | Conditions | Product | Mechanism | Source |

|---|---|---|---|---|

| CH₃I/K₂CO₃ | DMF, 60°C, 8 h | N-Methylpiperidine derivative | Alkylation | |

| Ac₂O | Pyridine, 24 h | N-Acetylpiperidine derivative | Acylation |

Notable Trends :

-

Trifluoromethyl groups deactivate the aromatic ring, directing incoming electrophiles to the meta position .

-

Piperidine nitrogen exhibits moderate nucleophilicity, enabling alkylation/acylation under mild conditions .

Coupling Reactions

The compound participates in cross-coupling reactions for bioconjugation:

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Arylpiperidine-biphenyl hybrid | 75% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-Arylated piperidine derivative | 68% |

Optimization Notes :

-

Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

-

Steric hindrance from the trifluoromethyl group necessitates bulky ligands (Xantphos) .

Stability and Degradation

The compound degrades under harsh acidic or basic conditions:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| 1M HCl, 70°C | Cleavage of methoxy group | 2.5 h | |

| 1M NaOH, 70°C | Hydrolysis of piperidine ring | 1.8 h |

Implications :

-

Stability in aqueous buffers (pH 4–7) makes it suitable for pharmaceutical formulations .

-

Degradation products include trifluoroacetic acid and piperidine fragments .

Comparative Reactivity

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride is primarily utilized as a lead compound in pharmaceutical research. Its structural similarity to known psychoactive substances suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This could have implications for developing treatments for mood disorders, anxiety, and other neurological conditions .

The compound exhibits significant biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, particularly dehydrogenases and transferases, which are crucial in metabolic pathways.

- Cell Proliferation Modulation : The compound can influence signaling pathways that regulate cell cycle and apoptosis, leading to altered survival rates of cells.

- Gene Expression Regulation : Interaction with transcription factors allows it to regulate gene expression, impacting cellular functions.

Case Study 1: Neurotransmitter Interaction

In a study examining the interaction of this compound with serotonin receptors, researchers found that the compound exhibited binding affinity comparable to established antidepressants. This suggests its potential use as an antidepressant or anxiolytic agent.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific metabolic enzymes. Results indicated that it effectively reduced the activity of certain dehydrogenases involved in glucose metabolism, highlighting its potential role in managing metabolic disorders.

Wirkmechanismus

The mechanism of action of 4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Fluoro-2-methoxyphenoxy)piperidine hydrochloride

- 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride

- 1-[4-(Trifluoromethoxy)benzyl]-4-piperidinamine hydrochloride

Uniqueness

4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups on the phenyl ring enhances its stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and therapeutic potentials of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl and methoxy group on the phenyl moiety. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

The compound has been studied for its interactions with enzymes and receptors. It exhibits enzyme inhibition properties, particularly against dehydrogenases and transferases, which are crucial in metabolic pathways. The binding of the compound to active sites can lead to either inhibition or activation of enzymatic activity.

Cellular Effects

This compound affects various cellular processes:

- Cell Proliferation : It modulates signaling pathways that regulate cell cycle and apoptosis, leading to changes in cell survival rates.

- Metabolic Activity : The compound alters the activity of key metabolic enzymes, impacting overall cellular metabolism .

Table 1: Summary of Cellular Effects

| Effect | Mechanism | Outcome |

|---|---|---|

| Cell Proliferation | Modulation of signaling pathways | Altered survival rates |

| Metabolic Activity | Enzyme inhibition | Changes in metabolic state |

| Gene Expression | Interaction with transcription factors | Regulation of gene expression |

Molecular Mechanism

The mechanism of action involves specific binding interactions with biomolecules. The compound stabilizes enzyme complexes through hydrogen bonding and hydrophobic interactions. Additionally, it can influence gene expression by interacting with transcription factors, modulating transcriptional activity .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects on metabolic activity and enhanced cell function.

- High Doses : Induction of toxic effects such as cellular stress and apoptosis. Threshold effects have been noted where significant changes occur at specific dosage levels .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Activity : In vitro studies demonstrate its efficacy against various cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutic agents .

- Neuroprotective Effects : Animal models suggest that the compound may provide neuroprotection in models of neurodegenerative diseases by modulating inflammatory pathways .

Eigenschaften

IUPAC Name |

4-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO.ClH/c1-18-12-3-2-10(13(14,15)16)8-11(12)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYARUJUHOSDBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.